
Brimonidine-d4 L-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brimonidine-d4 L-Tartrate is a deuterated form of Brimonidine Tartrate, an alpha-2 adrenergic receptor agonist. This compound is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Brimonidine due to its stability and traceability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Brimonidine-d4 L-Tartrate involves the deuteration of Brimonidine, followed by its reaction with L-Tartaric acid to form the tartrate salt. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reduction using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm the incorporation of deuterium and the formation of the tartrate salt .
Análisis De Reacciones Químicas
Types of Reactions
Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:
Oxidation: Brimonidine can be oxidized to form various degradation products.
Reduction: The imidazoline ring in Brimonidine can be reduced under specific conditions.
Substitution: The bromine atom in Brimonidine can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide
Major Products
The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .
Aplicaciones Científicas De Investigación
Brimonidine-d4 L-Tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Brimonidine.
Biology: Employed in cellular and molecular biology to investigate the effects of Brimonidine on cellular pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Brimonidine.
Industry: Applied in the development of new formulations and delivery systems for ocular drugs .
Mecanismo De Acción
Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
Comparación Con Compuestos Similares
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used in the treatment of hypertension and glaucoma.
Apraclonidine: Similar to Brimonidine but with a shorter duration of action.
Timolol: A non-selective beta-blocker used in combination with Brimonidine for enhanced efficacy
Uniqueness
Brimonidine-d4 L-Tartrate is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. Unlike Clonidine and Apraclonidine, Brimonidine has a higher selectivity for alpha-2 adrenergic receptors, resulting in fewer side effects and better patient tolerance .
Propiedades
Fórmula molecular |
C15H16BrN5O6 |
|---|---|
Peso molecular |
446.25 g/mol |
Nombre IUPAC |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2; |
Clave InChI |
QZHBYNSSDLTCRG-HDFODYMNSA-N |
SMILES isomérico |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


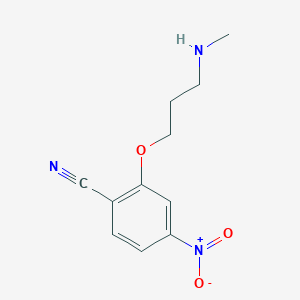
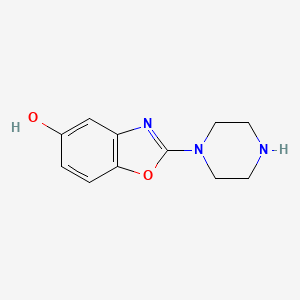
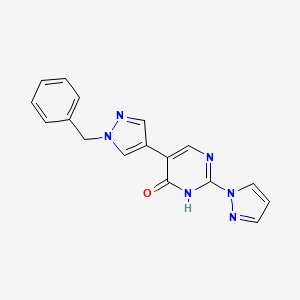
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
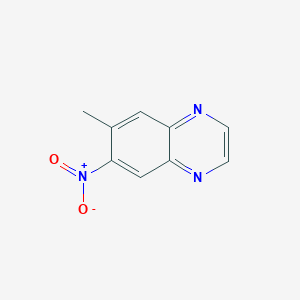
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

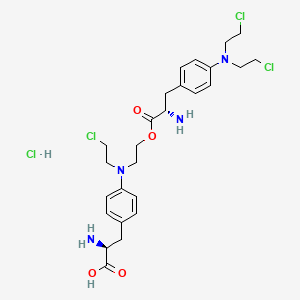
![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
